![molecular formula C16H22O2S B14582420 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol CAS No. 61464-11-7](/img/structure/B14582420.png)
4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol is an organic compound with a complex structure that includes a benzylsulfanyl group, an ethenyl group, and a dimethyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide to form benzyl sulfide.
Addition of the Ethenyl Group: The benzyl sulfide is then reacted with an ethenyl halide under basic conditions to introduce the ethenyl group.
Formation of the Dimethyloxan Ring: The final step involves the cyclization of the intermediate compound with a suitable reagent to form the dimethyloxan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzyl sulfoxide or benzyl sulfone.
Reduction: 4-[2-(Benzylsulfanyl)ethyl]-2,2-dimethyloxan-4-ol.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol depends on its interaction with molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The ethenyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Phenylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol: Similar structure but with a phenyl group instead of a benzyl group.
4-[2-(Methylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61464-11-7 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethenyl)-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-15(2)13-16(17,8-10-18-15)9-11-19-12-14-6-4-3-5-7-14/h3-7,9,11,17H,8,10,12-13H2,1-2H3 |
InChI Key |
IXVAWVJEQZDZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C=CSCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


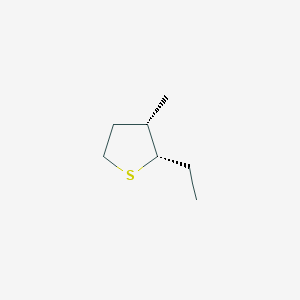
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
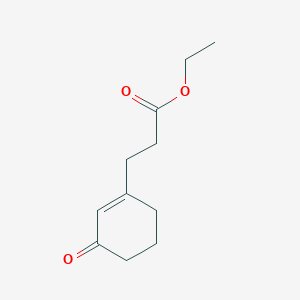
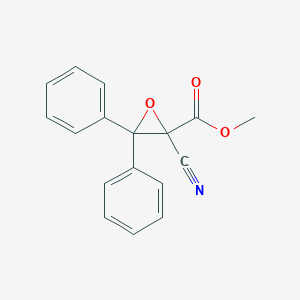
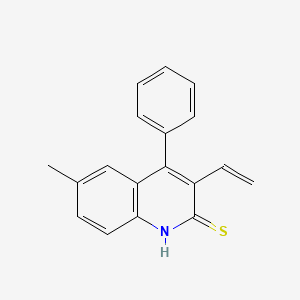
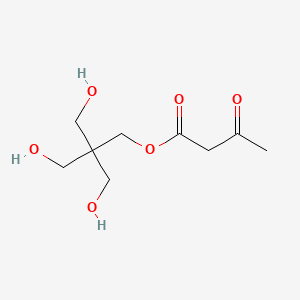
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
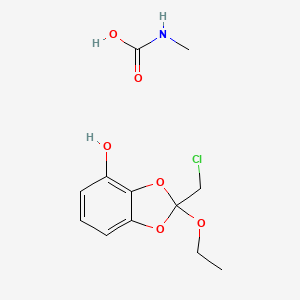
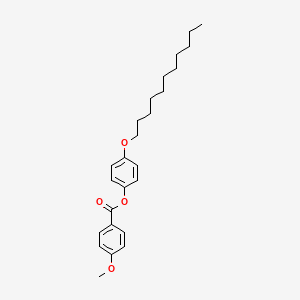
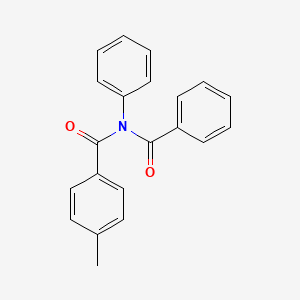
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
